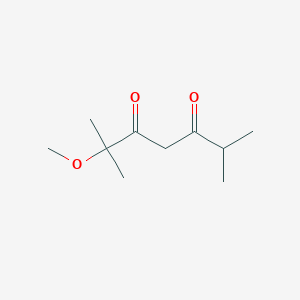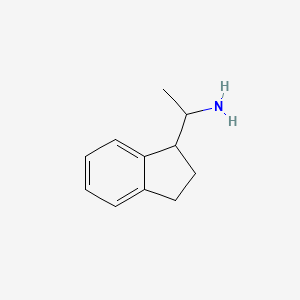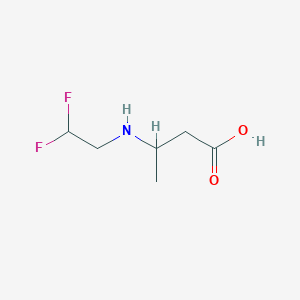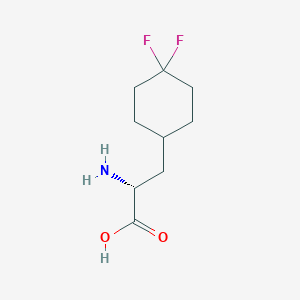
5-Morpholinopentane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Morpholinopentane-1-thiol is a chemical compound that features a morpholine ring attached to a pentane chain with a thiol group at the terminal position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentane-1-thiol typically involves the reaction of morpholine with a suitable pentane derivative that contains a leaving group, followed by the introduction of a thiol group. One common method involves the use of 1-bromopentane, which reacts with morpholine under basic conditions to form 5-morpholinopentane. The thiol group can then be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
5-Morpholinopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers or other substituted derivatives.
科学研究应用
5-Morpholinopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
作用机制
The mechanism of action of 5-Morpholinopentane-1-thiol is primarily related to its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other biological molecules, influencing various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the pentane chain and thiol group.
Pentane-1-thiol: Contains the thiol group but lacks the morpholine ring.
5-Morpholinopentane: Similar structure but without the thiol group.
Uniqueness
5-Morpholinopentane-1-thiol is unique due to the combination of the morpholine ring and the thiol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
属性
分子式 |
C9H19NOS |
|---|---|
分子量 |
189.32 g/mol |
IUPAC 名称 |
5-morpholin-4-ylpentane-1-thiol |
InChI |
InChI=1S/C9H19NOS/c12-9-3-1-2-4-10-5-7-11-8-6-10/h12H,1-9H2 |
InChI 键 |
MUZKLTAIDNNPOB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

